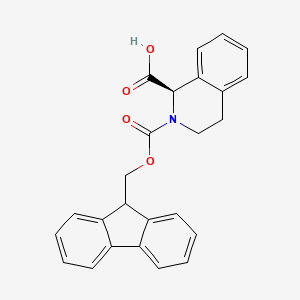

(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral, Fmoc (fluorenylmethyloxycarbonyl)-protected tetrahydroisoquinoline derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for amines due to its acid stability and ease of removal under basic conditions . The tetrahydroisoquinoline core provides rigidity and conformational constraints, making this compound valuable in designing peptide mimetics and bioactive molecules. The carboxylic acid at position 1 enhances solubility in polar solvents and facilitates conjugation reactions.

Properties

IUPAC Name |

(1R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSTVRGPOSEJQQ-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of interest due to its structural similarity to various biologically active isoquinoline derivatives. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were evaluated for their ability to induce apoptosis in cancer cells. One study demonstrated that compound 11t could activate caspase-3 in Jurkat cells in a dose-dependent manner, indicating its potential as an anti-cancer agent targeting the Bcl-2 family proteins .

Enzyme Inhibition

The compound has also been reported to inhibit enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is crucial in combating antibiotic resistance. This inhibition suggests that this compound could serve as a lead compound for developing new antibiotics .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell survival and apoptosis. The binding affinity of these compounds to Bcl-2 and Mcl-1 proteins was shown to be significant, which correlates with their anti-proliferative effects against various cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as phenylglycinol.

- Key Reactions : The Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization is employed to construct the tetrahydroisoquinoline framework.

- Purification : The final product is purified using chromatographic techniques to obtain high enantiomeric purity .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the apoptotic effects on Jurkat cells using compound 11t. | Confirmed significant induction of apoptosis via caspase activation. |

| Study 2 | Evaluated enzyme inhibition against NDM-1. | Demonstrated effective inhibition suggesting potential in antibiotic development. |

| Study 3 | Assessed binding affinities to Bcl-2 proteins. | Showed promising anti-proliferative activity against cancer cells. |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit significant anticancer properties. For instance, a series of substituted compounds were developed that showed potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in apoptosis regulation. One active compound demonstrated the ability to induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner, suggesting its potential as an anti-cancer therapeutic agent .

Neurological Applications

Compounds derived from tetrahydroisoquinoline structures are also being studied for their neuroprotective effects. For example, certain derivatives have been linked to the inhibition of catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease. The ability of these compounds to modulate neurotransmitter levels presents a promising avenue for therapeutic intervention in neurodegenerative disorders .

Chemoenzymatic Synthesis

The synthesis of (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through chemoenzymatic methods. A study highlighted the use of D-amino acid oxidase from Fusarium solani for the kinetic resolution of racemic tetrahydroisoquinoline carboxylic acids. This method yielded high enantiomeric excess (ee) values (>99%) and good isolated yields (up to 82%) for the desired enantiomers .

Ugi Reaction

The Ugi reaction is another synthetic pathway utilized to obtain tetrahydroisoquinoline derivatives. Hydrolysis of Ugi carboxamides leads to the formation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. This method offers a versatile approach to synthesize various derivatives with potential biological activities .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Substituted Tetrahydroisoquinoline Cores

Fluorine-Substituted Analog

Compound: 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: STA-AA12206)

- Applications : Fluorine’s electron-withdrawing effects may improve binding affinity in target interactions .

Methoxy-Substituted Analog

Compound: 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

- Key Differences : Methoxy group at position 5 and carboxylic acid at position 8 modify solubility and steric hindrance.

- Applications : The 8-carboxylic acid may enable alternative conjugation strategies in peptide synthesis .

Analogues with Different Heterocyclic Cores

Tetrahydroquinoline Derivative

Compound: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

- Key Differences: Tetrahydroquinoline core (benzene fused to a six-membered nitrogen ring) vs. tetrahydroisoquinoline (isoquinoline fused to a six-membered ring).

- Implications : Altered π-π stacking and hydrogen-bonding capabilities due to ring topology .

Morpholine and Azetidine Derivatives

Compound : (R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (CAS: 942153-03-9)

- Key Differences : Morpholine ring (six-membered, oxygen-containing) introduces different conformational flexibility and polarity.

- Applications : Suitable for designing water-soluble peptide analogs .

Compound : (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS: 136552-06-2)

Stereochemical Variants

S-Enantiomer Analog

Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid

- Key Differences: S-configuration and methylamino group alter stereochemical interactions in chiral environments.

- Safety : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) under EU-GHS .

Functional Group Variations

tert-Butoxycarbonyl (Boc)-Protected Analog

Compound: 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid

- Key Differences : Boc (base-labile) vs. Fmoc (acid-stable) protection.

- Applications : Boc is used for orthogonal protection strategies in multi-step syntheses .

Preparation Methods

Asymmetric Catalysis

Chiral palladium complexes have been employed to induce enantioselectivity during tetrahydroisoquinoline ring formation. A 2019 study demonstrated the use of (S)-BINAP-PdCl₂ to catalyze the cyclization of β-arylethylamines, yielding the (R)-enantiomer with 94% ee. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Temperature | 60°C | Higher ee (94%) |

| Solvent | Toluene | Prevents racemization |

| Catalyst Loading | 5 mol% | Balance of cost/eff |

This method avoids chromatographic purification by precipitating the product in hexane/EtOAc (3:1), achieving 78% isolated yield.

Diastereomeric Resolution

Alternative approaches resolve racemic mixtures via diastereomeric salt formation. For example, treatment with (1S)-(+)-10-camphorsulfonic acid in ethanol preferentially crystallizes the (R)-enantiomer, with a diastereomeric excess (d.e.) of 98% reported after two recrystallizations.

Cyclization Strategies for Tetrahydroisoquinoline Core

Pictet-Spengler Reaction

The tetrahydroisoquinoline core is synthesized via Pictet-Spengler cyclization of phenethylamine derivatives. A modified protocol using TFA (trifluoroacetic acid) in dichloroethane at 40°C for 12 hours forms the ring system with >90% conversion. Subsequent Fmoc protection is performed in situ to minimize epimerization:

Bischler-Napieralski Cyclization

Electron-deficient substrates undergo Bischler-Napieralski cyclization using POCl₃ in refluxing acetonitrile. This method produces the dehydroisoquinoline intermediate, which is hydrogenated over Pd/C (10% w/w) to yield the saturated (R)-enantiomer. NMR data critical for characterizing intermediates include:

-

1H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 7.3 Hz, Fmoc aromatic), 5.49 (br d, J = 51.5 Hz, H-4), 4.32 (d, J = 6.9 Hz, Fmoc-CH₂).

Fmoc Protection and Deprotection Dynamics

Protection Conditions

Analytical Characterization

Chromatographic Purity

HPLC methods employ C18 columns (4.6 × 250 mm) with acetonitrile/0.1% TFA gradients. Retention times: 12.7 minutes (target compound), 13.2 minutes (S-enantiomer).

Mass Spectrometry

High-resolution ESI-MS data confirm molecular identity:

Scalability and Industrial Adaptations

Kilogram-scale batches utilize continuous flow reactors to enhance reproducibility. A 2022 pilot study achieved 89% yield by coupling microreactor cyclization (residence time: 8 minutes) with inline FTIR monitoring .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

- Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Researchers must use PPE (gloves, lab coats, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes . Store in a cool, dry area away from incompatible materials (e.g., strong oxidizers) .

Q. How is the Fmoc group utilized in the synthesis of this compound, and what advantages does it offer?

- Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and ease of removal with piperidine (20% in DMF) make it ideal for iterative coupling . For this tetrahydroisoquinoline derivative, Fmoc ensures regioselective protection of the amino group, minimizing side reactions .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended) . MALDI-TOF mass spectrometry confirms molecular weight (e.g., [M+H]+ peak at expected m/z). NMR (1H and 13C) verifies stereochemistry and functional groups, particularly the Fmoc carbonyl (δ ~155 ppm in 13C) and tetrahydroisoquinoline protons .

Q. How should researchers optimize solubility for in vitro assays?

- Answer : The compound is sparingly soluble in water. Dissolve in DMSO (≤10 mM stock) and dilute in assay buffer (e.g., PBS). Sonication (30–60 sec) or mild heating (≤40°C) can aid dissolution. Avoid prolonged storage in DMSO to prevent decomposition .

Advanced Research Questions

Q. What strategies mitigate racemization during the coupling of the Fmoc-protected tetrahydroisoquinoline moiety in peptide synthesis?

- Answer : Racemization occurs under basic conditions. Use coupling reagents like HATU or PyBOP with collidine (instead of DIEA) at 0–4°C . Microwave-assisted synthesis (50 W, 30 sec pulses) reduces reaction time and minimizes side reactions . Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column) .

Q. How do reaction conditions influence the stability of the Fmoc group in this compound?

- Answer : The Fmoc group is stable at pH 7–9 but cleaved by piperidine (20% in DMF) within 10–20 min. Avoid prolonged exposure to amines (e.g., Tris buffer) or nucleophiles (e.g., thiols). For long-term storage, maintain pH 6–7 at –20°C to prevent hydrolysis .

Q. What methodologies resolve discrepancies in bioactivity data caused by batch-to-batch variability?

- Answer : Variability often stems from residual solvents (e.g., DCM) or impurities. Perform LC-MS to identify contaminants. Repurify via flash chromatography (silica gel, ethyl acetate/hexane gradient) . For biological assays, include a positive control (e.g., Fmoc-Ala-OH) and validate activity across ≥3 independent batches .

Q. How can researchers assess the compound’s interactions with enzymatic targets using computational and experimental approaches?

- Answer : Perform molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., proteases). Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD). Use fluorescence polarization assays to monitor competitive inhibition . For cellular studies, employ confocal microscopy with fluorescently tagged derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.